(E)-3-(1,3-Benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide (E)-3-(1,3-Benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 298215-69-7
VCID: VC0371374
InChI: InChI=1S/C24H21NO3/c26-24(14-12-19-11-13-22-23(15-19)28-18-27-22)25(16-20-7-3-1-4-8-20)17-21-9-5-2-6-10-21/h1-15H,16-18H2/b14-12+
SMILES: C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C24H21NO3
Molecular Weight: 371.4g/mol

(E)-3-(1,3-Benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide

CAS No.: 298215-69-7

Main Products

VCID: VC0371374

Molecular Formula: C24H21NO3

Molecular Weight: 371.4g/mol

(E)-3-(1,3-Benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide - 298215-69-7

CAS No. 298215-69-7
Product Name (E)-3-(1,3-Benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide
Molecular Formula C24H21NO3
Molecular Weight 371.4g/mol
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)-N,N-dibenzylprop-2-enamide
Standard InChI InChI=1S/C24H21NO3/c26-24(14-12-19-11-13-22-23(15-19)28-18-27-22)25(16-20-7-3-1-4-8-20)17-21-9-5-2-6-10-21/h1-15H,16-18H2/b14-12+
Standard InChIKey HTDBNTVLGHBNIN-WYMLVPIESA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
PubChem Compound 1224056
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator